molecular formula C9H13Cl2N B3024122 2-(2-Chlorophenyl)propan-2-amine hydrochloride CAS No. 1332765-99-7

2-(2-Chlorophenyl)propan-2-amine hydrochloride

Cat. No.: B3024122
CAS No.: 1332765-99-7
M. Wt: 206.11
InChI Key: JESZAZPKQAAOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a 2-chlorophenyl group attached to a propan-2-amine backbone, and it is typically found as a white crystalline solid .

Scientific Research Applications

2-(2-Chlorophenyl)propan-2-amine hydrochloride is widely used in scientific research for several purposes:

Mechanism of Action

2CP works by inhibiting the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 2CP increases the levels of these neurotransmitters in the brain, which can lead to an increase in mood, energy, and focus.

Safety and Hazards

The safety information for 2CP includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves several steps. One common method starts with the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-(2-chlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

2-(2-Chlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include the hydrochloride salt and various substituted derivatives.

Comparison with Similar Compounds

2-(2-Chlorophenyl)propan-2-amine hydrochloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(2-chlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESZAZPKQAAOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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